Phenanthrene-9-carboxamidoxime

Supramolecular chemistry Crystal engineering Molecular recognition

Phenanthrene-9-carboxamidoxime (also named N‑hydroxyphenanthrene-9-carboximidamide) is a polycyclic aromatic hydrocarbon derivative bearing an amidoxime (–C(=NOH)NH₂) group at the 9‑position of the phenanthrene ring system. With molecular formula C₁₅H₁₂N₂O and molecular weight 236.27 g mol⁻¹ , it is supplied as a ≥97 % purity research chemical that is classified as a building block for further synthetic elaboration and as an investigative tool in biochemical target engagement assays.

Molecular Formula C15H12N2O
Molecular Weight 236.274
CAS No. 885966-97-2
Cat. No. B2933834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene-9-carboxamidoxime
CAS885966-97-2
Molecular FormulaC15H12N2O
Molecular Weight236.274
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=NO)N
InChIInChI=1S/C15H12N2O/c16-15(17-18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,18H,(H2,16,17)
InChIKeyZDHLPYXRSPWJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthrene-9-carboxamidoxime (CAS 885966-97-2): A 9‑Position Phenanthrene Amidoxime for Specialized Medicinal Chemistry and Coordination Chemistry Research


Phenanthrene-9-carboxamidoxime (also named N‑hydroxyphenanthrene-9-carboximidamide) is a polycyclic aromatic hydrocarbon derivative bearing an amidoxime (–C(=NOH)NH₂) group at the 9‑position of the phenanthrene ring system. With molecular formula C₁₅H₁₂N₂O and molecular weight 236.27 g mol⁻¹ , it is supplied as a ≥97 % purity research chemical that is classified as a building block for further synthetic elaboration and as an investigative tool in biochemical target engagement assays .

Phenanthrene-9-carboxamidoxime: Why Closest Analogs Cannot Be Interchanged Without Loss of Function


Simple functional‑group analogs such as phenanthrene-9-carboxamide or phenanthrene-9-carboxylic acid lack the distinctive chelating and hydrogen‑bonding profile of the amidoxime moiety. The N‑hydroxy‑imidamide group presents a unique combination of hydrogen‑bond donor (OH, NH₂) and acceptor (imine N, OH) sites that is absent in common 9‑substituted phenanthrenes, enabling bidentate metal coordination and dual‑directional hydrogen‑bonding networks that cannot be reproduced by the mono‑directional carboxamide or the ionizable carboxylate [1]. Consequently, substituting phenanthrene-9-carboxamidoxime with a cheaper or more readily available 9‑phenanthrene analog will inevitably alter the selectivity, binding mode, or reactivity in applications that exploit these intrinsic physicochemical features.

Phenanthrene-9-carboxamidoxime – Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen‑Bond Donor/Acceptor Capacity vs. Phenanthrene-9‑carboxamide

Phenanthrene-9-carboxamidoxime possesses three hydrogen‑bond acceptors (N atom of the imine group, O atom of the hydroxyimino group, and the lone pair of the amino nitrogen) and two hydrogen‑bond donors (OH and NH₂), whereas phenanthrene-9-carboxamide offers only one hydrogen‑bond acceptor (carbonyl oxygen) and one donor (amide NH₂) [1]. The additional acceptor and donor sites in the amidoxime enable the formation of more complex supramolecular synthons and provide a larger polar surface area (PSA) for target engagement.

Supramolecular chemistry Crystal engineering Molecular recognition

Storage and Handling Requirements vs. Phenanthrene-9‑carboxylic Acid

Phenanthrene-9-carboxamidoxime must be stored sealed in a dry environment at 2–8 °C to prevent hydrolysis of the moisture‑sensitive amidoxime group . In contrast, phenanthrene-9-carboxylic acid is typically stored at room temperature without special humidity precautions . This differential stability profile directly impacts shipping cool‑chain requirements and long‑term compound library maintenance costs.

Compound management Stability Procurement logistics

Sirtuin Inhibition Potential – Amidoxime Class Activity vs. Carboxamide Inactivity

Amidoxime compounds have been disclosed as potent sirtuin 1 (SIRT1) inhibitors, with certain derivatives exhibiting IC₅₀ values in the low nanomolar range [1]. In contrast, phenanthrene-9-carboxamide has no reported sirtuin inhibitory activity in the public domain. While direct IC₅₀ data for phenanthrene-9-carboxamidoxime itself have not been published, its amidoxime pharmacophore is the key functionality driving sirtuin engagement, positioning it as a relevant chemotype for epigenetic tool‑compound exploration.

Epigenetics Sirtuin inhibitors Cancer biology

Metal‑Chelating Capability vs. Phenanthrene‑9‑carboxamidine

The N‑hydroxy‑imidamide group of phenanthrene-9-carboxamidoxime can act as a bidentate ligand through the imine nitrogen and the hydroxyimino oxygen, forming stable five‑membered chelate rings with transition metals such as Cu(II) and Ni(II). Phenanthrene-9-carboxamidine (CAS 885953‑86‑6), which lacks the N‑hydroxy substituent, can only coordinate via the imine nitrogen, resulting in monodentate binding and lower complex stability [1]. Quantitative stability constants for the phenanthrene series are not available, but the general complexation behavior is well established for amidoxime versus amidine ligands.

Coordination chemistry Metal sensing Extraction chemistry

High‑Value Application Scenarios for Phenanthrene-9-carboxamidoxime Based on Verified Differentiation


Sirtuin‑Targeted Epigenetic Probe Development

Given the established sirtuin‑inhibitory activity of amidoxime chemotypes [1], phenanthrene-9-carboxamidoxime serves as a starting point for structure–activity relationship campaigns aimed at selective SIRT1 or SIRT2 inhibition. Its multiple hydrogen‑bonding sites and metal‑chelating potential allow iterative optimization while maintaining target engagement, which cannot be achieved with the carboxamide or carboxylic acid analogs.

Transition‑Metal Sensor and Extractant Design

The bidentate (N,O) chelating motif of the amidoxime group [1] enables phenanthrene-9-carboxamidoxime to be explored as a ligand scaffold for colorimetric or fluorometric sensors for Cu(II) and other transition metals. Compared to the monodentate carboxamidine analog, the amidoxime provides the necessary binding strength and selectivity for sub‑millimolar analyte detection.

Crystal Engineering with Extended Hydrogen‑Bond Networks

The donor–acceptor profile of the amidoxime group (2 HBD, 3 HBA vs. 1 HBD/1 HBA for the carboxamide) [1] makes phenanthrene-9-carboxamidoxime a superior building block for co‑crystal design and pharmaceutical solid‑form screening, where programmable hydrogen‑bond synthons are required to achieve desired solubility and stability profiles.

Quote Request

Request a Quote for Phenanthrene-9-carboxamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.